Fluorometholone acetate
Overview
Description
Fluorometholone acetate: is a synthetic glucocorticoid corticosteroid and a corticosteroid ester, as well as a progestogen and progestogen ester. It is the C17α acetate ester of fluorometholone . This compound is known for its potent anti-inflammatory properties and is commonly used in ophthalmic formulations to treat various inflammatory conditions of the eye .
Mechanism of Action
Target of Action
Fluorometholone acetate, also known as oxylone acetate, is a synthetic glucocorticoid corticosteroid and a corticosteroid ester . Its primary target is the cytosolic glucocorticoid receptor . After binding to the receptor, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .
Mode of Action
This compound interacts with its targets by binding to the glucocorticoid receptor. This binding results in changes in the transcription of specific genes, leading to the protein synthesis that ultimately results in the anti-inflammatory and immunosuppressive effects characteristic of corticosteroids .
Biochemical Pathways
The binding of this compound to the glucocorticoid receptor influences various biochemical pathways. It inhibits the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation associated with inflammation .
Pharmacokinetics
As a corticosteroid used in eye drops, it can be inferred that it is absorbed through the conjunctiva and cornea when applied topically to the eye .
Result of Action
The result of this compound’s action is the relief of inflammation located in both the palpebral and bulbar conjunctiva, the cornea, and the anterior segment of the globe of the eye . It is used for the symptomatic relief of corticosteroid-responsive inflammatory conditions of the eye .
Biochemical Analysis
Biochemical Properties
Fluorometholone acetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily exerts its effects by binding to glucocorticoid receptors, which then modulate the expression of anti-inflammatory proteins and inhibit the expression of pro-inflammatory proteins . The compound inhibits the release of arachidonic acid, a precursor of potent mediators of inflammation such as prostaglandins and leukotrienes, by inhibiting the enzyme phospholipase A2 . This interaction reduces inflammation and provides relief from inflammatory conditions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound reduces the production of inflammatory cytokines and chemokines, thereby decreasing inflammation . It also affects the proliferation and differentiation of immune cells, leading to a reduction in the immune response. Additionally, this compound can induce apoptosis in certain cell types, further contributing to its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA . This binding regulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory proteins. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, by preventing its translocation to the nucleus . This inhibition further reduces the expression of pro-inflammatory genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable and does not degrade quickly, allowing for sustained anti-inflammatory effects . Long-term studies have shown that this compound maintains its efficacy in reducing inflammation over extended periods. Prolonged use can lead to side effects such as increased intraocular pressure and cataract formation . These long-term effects highlight the importance of monitoring patients during extended treatment with this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation without causing significant side effects . At higher doses, this compound can induce toxic effects such as Cushing’s syndrome-like symptoms, including weight gain, hypertension, and osteoporosis . These adverse effects underscore the need for careful dosage management to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The compound undergoes hydroxylation and reduction reactions, leading to the formation of inactive metabolites that are excreted in the urine . This compound also affects metabolic flux by modulating the levels of various metabolites involved in inflammation and immune response .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, which facilitate its transport in the bloodstream . The compound is then taken up by target cells through receptor-mediated endocytosis . Within the cells, this compound is distributed to different compartments, including the cytoplasm and nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with glucocorticoid receptors . Post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound . These modifications ensure that the compound reaches specific compartments or organelles where it can effectively modulate gene expression and reduce inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorometholone acetate is synthesized through the esterification of fluorometholone with acetic anhydride. The reaction typically involves the use of a catalyst such as pyridine and is carried out under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and advanced purification techniques to achieve the required quality standards. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Fluorometholone acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the steroid backbone, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed:
Scientific Research Applications
Chemistry: Fluorometholone acetate is used as a reference compound in analytical chemistry for the development of chromatographic methods and stability studies .
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a model compound for studying steroid hormone action .
Medicine: Medically, this compound is widely used in ophthalmology to treat inflammatory conditions of the eye, such as conjunctivitis and keratitis. It is also being investigated for its potential use in treating other inflammatory conditions .
Industry: In the pharmaceutical industry, this compound is used in the formulation of eye drops and ointments. Its stability and efficacy make it a valuable component in various ophthalmic products .
Comparison with Similar Compounds
- Flumedroxone acetate
- Mometasone furoate
- Prednisolone acetate
Comparison: Fluorometholone acetate is unique due to its potent anti-inflammatory properties and its ability to penetrate ocular tissues effectively. Compared to other similar compounds, this compound has a favorable side effect profile and is less likely to cause significant systemic effects when used in ophthalmic formulations .
Properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO5/c1-13-10-19-17-7-9-23(14(2)26,30-15(3)27)22(17,5)12-20(29)24(19,25)21(4)8-6-16(28)11-18(13)21/h6,8,11,13,17,19-20,29H,7,9-10,12H2,1-5H3/t13-,17-,19-,20-,21-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFXGQHBPBMFHW-SBTZIJSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191424 | |
Record name | Fluorometholone acetate [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3801-06-7 | |
Record name | Fluorometholone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3801-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluorometholone acetate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003801067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLUOROMETHOLONE ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47438 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluorometholone acetate [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-fluoro-11β,17-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione 17-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUOROMETHOLONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I50C3I3OK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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